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molecular formula C7H6N2O2 B1505836 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile CAS No. 64169-92-2

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile

Cat. No. B1505836
M. Wt: 150.13 g/mol
InChI Key: OLTATMRIIFNCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233979B2

Procedure details

A mixture of (E)-3-aminobut-2-enenitrile (9.7 g, 118 mmol) and bis(2,4,6-trichlorophenyl) malonate (58.4 g, 126 mmol) in diglyme (120 ml) was heated to 120° C. for 2.5 hr. The mixture was cooled to RT and poured into Et2O and filtered to collect the precipitate. The precipitate was washed with Et20 to obtain 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. MS ESI calc'd. for C7H7N2O2 [M+H]+ 151. found 151.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:6])=[CH:3]/[C:4]#[N:5].[C:7](OC1C(Cl)=CC(Cl)=CC=1Cl)(=[O:21])[CH2:8][C:9](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:10].CCOCC>COCCOCCOC>[OH:21][C:7]1[C:3]([C:4]#[N:5])=[C:2]([CH3:6])[NH:1][C:9](=[O:10])[CH:8]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
N/C(=C/C#N)/C
Name
Quantity
58.4 g
Type
reactant
Smiles
C(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitate
WASH
Type
WASH
Details
The precipitate was washed with Et20

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(NC(C1)=O)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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